2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(furan-2-yl)methyl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,3-thiazole core substituted with a sulfanyl-linked carbamoyl group and a 3-acetamidophenyl moiety. The compound’s synthesis likely involves multi-step nucleophilic substitutions and amide couplings, similar to methods described for related thiazole-acetamide derivatives .
Properties
IUPAC Name |
2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-13(25)22-14-4-2-5-15(8-14)23-19(27)12-30-20-24-16(11-29-20)9-18(26)21-10-17-6-3-7-28-17/h2-8,11H,9-10,12H2,1H3,(H,21,26)(H,22,25)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMXKROPSCIMDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps, each requiring specific reagents and conditions. A common synthetic route may include:
Formation of the Thiazole Ring: This step involves the reaction of a thioamide with a haloketone under basic conditions to form the thiazole ring.
Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with an amine.
Coupling with the Acetamidophenyl Group: This step involves the coupling of the previously formed intermediate with 3-acetamidophenyl acetic acid or its derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Scaling up reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring and thiazole ring can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the acetamide is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation Products: Oxidized derivatives of the furan and thiazole rings.
Reduction Products: Amines or alcohols derived from the reduction of the carbonyl groups.
Substitution Products: Compounds where the acetamide group is replaced by other functional groups.
Scientific Research Applications
Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes by binding to their active sites.
Receptors: It may interact with cell surface or intracellular receptors, modulating their activity and triggering specific cellular responses.
Pathways: The compound may influence various biochemical pathways, leading to changes in cellular metabolism, signaling, or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs from the evidence:
Structural and Functional Insights
- Thiazole vs. Thiophene/Triazole Cores: The 1,3-thiazole core in the target compound distinguishes it from thiophene () and triazole () analogs. Thiazoles are known for enhanced metabolic stability compared to thiophenes, which may improve bioavailability .
- However, the furan-2-ylmethyl group introduces steric and electronic differences compared to the methoxyphenyl group in , which may alter receptor binding .
- Pharmacological Potential: While the target compound lacks explicit activity data, structurally related 1,3-thiazoles (e.g., ) and furan-containing triazoles () show anti-inflammatory and anti-exudative properties. This implies the target could share similar mechanisms, such as cyclooxygenase inhibition or cytokine modulation .
Q & A
Q. Key Data :
| Step | Parameter | Optimal Range |
|---|---|---|
| Thiazole formation | Temperature | 40–50°C |
| Acetamide coupling | Solvent | DMF |
| Final purification | HPLC mobile phase | 70:30 acetonitrile:water |
Advanced: How can conflicting bioactivity data (e.g., antimicrobial vs. anticancer efficacy) be resolved experimentally?
Answer:
Contradictions in bioactivity often arise from:
- Structural analogs : Minor substituent changes (e.g., chloro vs. methoxy groups) alter target binding .
- Assay conditions : Varying pH or redox environments (e.g., tumor microenvironments) modulate thiazole ring reactivity .
Q. Methodological Resolution :
Dose-response profiling : Compare IC50 values across cell lines (e.g., HeLa vs. MCF-7) under standardized conditions .
Metabolite tracking : Use LC-MS to identify degradation products in biological matrices that may antagonize activity .
Structural dynamics : Perform molecular dynamics simulations to assess conformational stability in different binding pockets (e.g., kinase vs. protease targets) .
Basic: What analytical techniques are essential for characterizing this compound’s structure?
Answer:
- NMR :
- HR-MS : Exact mass (e.g., m/z 497.6 for C22H19N5O3S3) confirms molecular formula .
- FT-IR : Bands at 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) verify functional groups .
Advanced: How can computational modeling guide the optimization of this compound’s selectivity for specific biological targets?
Answer:
- Docking studies : Use AutoDock Vina to screen against targets (e.g., EGFR kinase PDB: 1M17). Prioritize residues (e.g., Thr766, Met769) for hydrogen bonding with the acetamide group .
- QSAR analysis : Correlate substituent electronegativity (e.g., 3-acetamidophenyl vs. 4-chlorophenyl) with IC50 values to predict activity cliffs .
- ADMET prediction : SwissADME evaluates logP (optimal 2–3) and bioavailability to balance lipophilicity and solubility .
Basic: What are the stability challenges during storage, and how can they be mitigated?
Answer:
- Light sensitivity : The thiazole and furan rings undergo photodegradation. Store in amber vials at -20°C .
- Hydrolysis : The sulfanyl (-S-) linkage is prone to cleavage in acidic conditions (pH < 5). Use lyophilization for long-term storage .
- Oxidation : Add antioxidants (e.g., 0.1% BHT) to DMSO stock solutions to prevent radical formation .
Advanced: What strategies can reconcile discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?
Answer:
Yield variations stem from:
- Intermediate purification : Silica gel chromatography (hexane/ethyl acetate) vs. direct crystallization impacts thiazole intermediate purity .
- Catalyst loading : Increasing triethylamine from 1.2 to 2.0 equivalents improves carbamoyl coupling efficiency by 15% .
- Reaction monitoring : Real-time TLC (Rf = 0.3 in 7:3 chloroform:methanol) ensures complete conversion before proceeding .
Q. Experimental Design :
| Variable | Low Yield Protocol | High Yield Protocol |
|---|---|---|
| Catalyst (triethylamine) | 1.2 eq | 2.0 eq |
| Intermediate purification | None | Silica gel chromatography |
| Reaction time | 12 hr | 18 hr |
Basic: How is the furan ring’s reactivity leveraged in derivatization studies?
Answer:
The furan-2-ylmethyl group undergoes:
- Electrophilic substitution : Nitration (HNO3/H2SO4) at the 5-position introduces nitro groups for further reduction to amines .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh3)4, K2CO3) extend π-conjugation for enhanced fluorescence properties .
Advanced: What mechanistic insights explain the compound’s dual activity against bacterial and cancer targets?
Answer:
- Thiol-disulfide exchange : The sulfanyl group disrupts bacterial thioredoxin reductase via covalent binding to Cys residues .
- Topoisomerase inhibition : The thiazole ring intercalates DNA in cancer cells, inducing double-strand breaks (γ-H2AX assay validation) .
- Off-target effects : Proteome-wide profiling (e.g., thermal shift assays) identifies unintended kinase targets (e.g., CDK2) requiring structural refinement .
Basic: What in vitro assays are recommended for preliminary bioactivity screening?
Answer:
- Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus (MIC) and E. coli .
- Anticancer : MTT assay on HCT-116 colon cancer cells with doxorubicin as a positive control .
- Enzyme inhibition : Fluorescence-based assays for COX-2 or HDAC activity .
Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) elucidate metabolic pathways in pharmacokinetic studies?
Answer:
- Synthesis : Introduce ¹³C at the acetamide carbonyl via labeled acetic anhydride .
- Tracing : LC-MS/MS quantifies ¹³C-labeled metabolites in rat plasma to identify hepatic glucuronidation as the primary clearance route .
- Mechanistic insight : ¹⁵N labeling in the thiazole ring tracks N-oxide metabolite formation during microsomal incubation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
